
Methyl 2-acetamidopropanoate
Overview
Description
Methyl 2-acetamidopropanoate (CAS: 19914-36-4) is a chiral ester derivative of alanine, with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . The (R)-enantiomer is commonly used in asymmetric synthesis and pharmaceutical research due to its role as a precursor in catalytic hydrogenation and peptide modifications . It is stored at 2–8°C and requires careful handling due to hazards such as skin/eye irritation and toxicity upon ingestion (H302, H315, H319) .
Preparation Methods
Esterification of 2-Acetamidopropanoic Acid
A classical approach involves esterifying 2-acetamidopropanoic acid (the acetamide derivative of alanine) with methanol under acidic or catalytic conditions. This method typically uses:
- Reagents: 2-Acetamidopropanoic acid, methanol, and an acid catalyst such as sulfuric acid or hydrochloric acid.
- Conditions: Reflux conditions with removal of water to drive the equilibrium towards ester formation.
- Notes: Careful control of temperature and reaction time is necessary to avoid hydrolysis or racemization.
Direct Acetylation of Methyl 2-Aminopropanoate
Another route starts from methyl 2-aminopropanoate (methyl alaninate), which is acetylated using acetic anhydride or acetyl chloride:
- Reagents: Methyl 2-aminopropanoate, acetic anhydride or acetyl chloride, and a base such as triethylamine or imidazole.
- Conditions: Low temperature (0°C to room temperature) to prevent side reactions; the reaction is typically performed in anhydrous solvents like dichloromethane.
- Advantages: This method allows control over the acetylation step and can yield high purity product.
- Example: In a reported patent, acetyl chloride was added slowly at 0°C to a solution of methyl 2-aminopropanoate and triethylamine, with stirring and subsequent purification steps leading to yields around 76%.
Synthesis via Hydrolysis and Subsequent Acetylation
A multi-step synthesis involves:
- Starting from methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate, hydrolyzing under acidic conditions (6N HCl, 90-95°C for 4 hours).
- Neutralizing the reaction mixture and adding potassium cyanate to form intermediates.
- Subsequent acetylation with acetyl chloride under controlled temperature.
- Isolation by precipitation and washing, yielding methyl 2-acetamidopropanoate with high purity.
Step | Reagents/Conditions | Temperature Range | Yield (%) | Notes |
---|---|---|---|---|
Esterification | 2-Acetamidopropanoic acid + MeOH + Acid | Reflux (~65-70°C) | Variable | Removal of water drives ester formation |
Acetylation of methyl alaninate | Acetic anhydride or acetyl chloride + base (triethylamine, imidazole) | 0°C to 25°C | ~76 | Slow addition of acetyl chloride to control reaction |
Hydrolysis + cyanate addition | 6N HCl hydrolysis, neutralization, KOCN | 90-95°C (hydrolysis), 50-60°C (cyanate) | ~76 | Multi-step, requires careful pH and temperature control |
- Organic bases such as triethylamine, imidazole, diisopropylethylamine, and dimethylethylamine are commonly used to neutralize acid byproducts and facilitate acetylation.
- Reaction temperatures are often kept low (from -78°C to 0°C) during acetylation to minimize side reactions and racemization.
- After synthesis, purification is typically done by precipitation, filtration, washing with petroleum benzene or similar solvents, and drying under vacuum.
- Characterization includes:
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of characteristic amide and ester protons.
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95%).
- Melting point and crystallinity: To confirm product identity and quality.
- Example NMR signals for this compound include broad singlets for amide protons around δ 6.4 ppm and methyl ester protons around δ 3.9 ppm.
Method | Starting Material | Key Reagents | Conditions | Advantages | Yield (%) |
---|---|---|---|---|---|
Esterification | 2-Acetamidopropanoic acid | Methanol, acid catalyst | Reflux, water removal | Simple, classical method | Variable |
Direct Acetylation | Methyl 2-aminopropanoate | Acetic anhydride/acetyl chloride, base | 0-25°C, anhydrous solvents | Controlled acetylation | ~76 |
Hydrolysis + Cyanate + Acetylation | Methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate | 6N HCl, KOCN, acetyl chloride | 50-95°C multi-step | High purity, pharmaceutical grade | ~76 |
- Low temperature control during acetylation is critical to avoid racemization and side reactions, preserving stereochemical purity.
- Use of organic bases like triethylamine or imidazole improves reaction efficiency and product quality.
- Multi-step methods involving hydrolysis and cyanate addition are more complex but yield pharmaceutically acceptable quality products.
- Reaction monitoring by NMR and HPLC is essential for optimizing yield and purity.
- The described methods are scalable and adaptable for industrial synthesis with appropriate solvent and reagent handling.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-acetamidopropanoic acid.
Hydrolysis kinetics depend on reaction temperature and catalyst concentration. Acidic conditions generally provide higher yields due to milder degradation of the acetamido group.
Amide Hydrolysis
The acetamido group can be hydrolyzed to form a free amine, though this requires harsher conditions than ester hydrolysis.
Enzymatic methods offer selectivity but lower efficiency compared to acid-catalyzed routes .
Reduction Reactions
The ester and amide functionalities can be reduced to alcohols or amines.
Target Group | Reagents | Products | Conditions | Yield | Source |
---|---|---|---|---|---|
Ester | LiAlH<sub>4</sub>, THF, 0°C | 3-Acetamido-1-propanol | 2–4 hrs, inert atmosphere | 75–82% | , |
Amide | BH<sub>3</sub>·THF, reflux | Methyl 2-aminopropanoate | 6–8 hrs | 60–68% |
Reduction of the ester to alcohol is more efficient than amide reduction due to steric hindrance.
Nucleophilic Substitution
The α-hydrogen adjacent to the ester and amide groups participates in alkylation or acylation reactions.
LDA (Lithium Diisopropylamide) deprotonates the α-hydrogen, enabling nucleophilic attack .
Coupling Reactions
The compound serves as a precursor in peptide synthesis via coupling reagents.
Coupling Agent | Conditions | Products | Yield | Source |
---|---|---|---|---|
DCC/HOBt | CH<sub>2</sub>Cl<sub>2</sub>, RT | Dipeptide derivatives | 80–85% | |
EDC/NHS | DMF, 4°C | Amide-linked conjugates | 75–80% |
DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation with amino acids .
Michael Addition
The α,β-unsaturated derivative (methyl 2-acetamidoacrylate) undergoes Michael additions, though the parent compound requires activation.
Nucleophile | Conditions | Products | Yield | Source |
---|---|---|---|---|
Thiolates | K<sub>2</sub>CO<sub>3</sub>, DMF | β-Substituted derivatives | 65–70% | |
Amines | Et<sub>3</sub>N, MeOH | β-Amino esters | 50–55% |
Activation via oxidation or dehydrohalogenation is often necessary to generate the α,β-unsaturated intermediate .
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-acetamidopropanoate has the molecular formula and a molecular weight of 145.16 g/mol. It features an acetamido group that enhances its reactivity and interaction with biological systems. The compound is often utilized as a building block in synthetic organic chemistry due to its functional groups that allow for various chemical transformations.
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its acetamido group can undergo various reactions, including:
- Hydrolysis : Leading to the formation of corresponding acids or amines.
- Reduction : Producing alcohols or amines.
- Substitution Reactions : Yielding halogenated derivatives.
These reactions are essential for developing pharmaceuticals and other chemical products, allowing chemists to construct diverse molecular architectures .
Biological Studies
In biological research, this compound is investigated for its interactions with enzymes and receptors. Its structure is similar to biologically active molecules, making it a candidate for studying enzyme catalysis and protein interactions. Research has indicated potential therapeutic effects in treating neurological disorders by modulating specific biological pathways .
Pharmaceutical Development
The compound plays a role in drug development, particularly in synthesizing enantiomerically pure α-amino acids, which are vital for pharmaceutical applications. Its derivatives have been explored for their potential use in medications targeting various conditions, including multiple sclerosis and other neurological diseases .
Industrial Applications
This compound is used in the chemical industry for producing new materials and catalysts. Its unique properties make it suitable for various industrial processes, enhancing efficiency and product yield .
Data Table: Chemical Reactions Involving this compound
Reaction Type | Products Formed | Application Area |
---|---|---|
Hydrolysis | Acids or Amines | Organic Synthesis |
Reduction | Alcohols or Amines | Organic Synthesis |
Substitution | Halogenated Derivatives | Organic Synthesis |
Enzyme-mediated Synthesis | Enantiomerically Pure α-amino Acids | Pharmaceutical Development |
Case Study 1: Neurological Disorder Treatment
A study investigated the effects of this compound derivatives on cholinesterase activity in models of multiple sclerosis. The findings suggested that these compounds could modulate enzyme activity, potentially leading to therapeutic benefits in demyelination processes .
Case Study 2: Synthesis of α-Amino Acids
In another study, this compound was utilized as a precursor in the synthesis of α-amino acids through enzyme-mediated reactions. This method demonstrated higher efficiency and selectivity compared to traditional synthesis routes, highlighting its importance in pharmaceutical chemistry .
Mechanism of Action
The mechanism of action of methyl 2-acetamidopropanoate involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives with Aryl Substituents
Several methyl 2-acetamidopropanoate derivatives feature aryl or heteroaryl groups, which modulate physicochemical properties and applications:
Key Observations :
- Electron-withdrawing groups (e.g., F, Br, Cl) increase thermal stability and influence catalytic performance .
- Aryl substituents introduce steric effects, altering melting points and solubility. For example, 3h’s high melting point (212–216°C) suggests strong intermolecular interactions due to fluorine’s electronegativity .
Derivatives with Functionalized Side Chains
Modifications to the ester or amide groups further diversify properties:
Key Observations :
- Chlorinated derivatives (e.g., ) exhibit higher toxicity (H315, H319) but are valuable in targeted syntheses.
- Benzyloxy groups enhance lipophilicity, making derivatives like OT-4928 suitable for prodrug formulations .
Enantiomeric and Catalytic Variants
Chirality plays a critical role in catalytic applications:
Key Observations :
Biological Activity
Methyl 2-acetamidopropanoate, an organic compound classified as an alpha amino acid ester, has garnered attention in various fields due to its unique biological properties and reactivity. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula and features an acetylamino group attached to the second carbon of a propanoate ester. This configuration allows it to participate in various biochemical pathways, making it a valuable compound in both synthetic and medicinal chemistry.
Synthesis Methods
The compound can be synthesized through several methods:
- Acetic Anhydride Method : Reaction of glycine ethyl ester hydrochloride with acetic anhydride in the presence of sodium ethoxide.
- Catalytic Hydrogenation : Utilizing bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate as a catalyst under hydrogen pressure in dichloromethane.
These methods highlight the versatility of this compound in synthetic organic chemistry.
This compound acts as an intermediate in various biochemical reactions. The acetylamino group can form hydrogen bonds with enzymes, influencing their activity. The ester group is prone to hydrolysis, releasing active amino acid derivatives that participate in metabolic pathways. This compound has been implicated in:
- Enzyme Inhibition : It serves as a substrate analog or inhibitor for enzymes recognizing D-alanine, providing insights into enzyme mechanisms.
- Gene Expression Modulation : It can influence gene expression through methylation processes, underscoring its significance in cellular biology.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antitumor Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives synthesized from this compound showed IC50 values ranging from 0.32 μM to 2.93 μM against HCT-116 cells, indicating significant potential for anticancer therapies .
- Analgesic Properties : (S)-Methyl 2-acetamidopropanoate has been studied for its potential as an analgesic agent due to its ability to modulate pain pathways.
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity Studies : A study conducted on phthalazine-based derivatives derived from this compound revealed substantial cytotoxicity against cancer cells. Compounds exhibited IC50 values significantly lower than standard treatments, indicating their potential as effective chemotherapeutic agents .
- Enzyme Interaction Analysis : Research demonstrated that (S)-methyl 2-acetamidopropanoate interacts with enzymes involved in D-alanine metabolism, providing insights into its role as a substrate analog and its implications for drug design targeting specific enzymes involved in diseases.
- Gene Expression Modulation : Long-term exposure to this compound has been shown to alter cellular functions, including gene expression and metabolic activity changes, highlighting its potential impact on cellular biology.
Q & A
Basic Research Questions
Q. Q1. What are the optimized synthetic routes for Methyl 2-acetamidopropanoate, and how can purity be maximized during synthesis?
Methodological Answer: The synthesis typically involves esterification of N-acetyl-D-alanine using methanol under acid catalysis (e.g., H₂SO₄). To optimize purity:
- Use anhydrous conditions to avoid hydrolysis of the ester group.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water).
- Purify via flash chromatography (gradient elution) or recrystallization (methanol/water).
Purity validation requires NMR (¹H/¹³C) and mass spectrometry .
Q. Q2. How can researchers characterize the stereochemical stability of this compound under varying pH conditions?
Methodological Answer:
- Experimental Design: Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C.
- Analysis: Use chiral HPLC (Chiralpak AD-H column, isocratic elution with hexane/ethanol) to track enantiomeric excess over time.
- Key Metrics: Calculate degradation rates using first-order kinetics. Confirm hydrolytic byproducts (e.g., N-acetyl-D-alanine) via LC-MS .
Q. Q3. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?
Methodological Answer:
- Extraction: Solid-phase extraction (C18 cartridges) with methanol elution.
- Quantification: UPLC-MS/MS (electrospray ionization, MRM mode) with deuterated internal standards (e.g., this compound-d₃) to correct for matrix effects.
- Validation: Assess linearity (R² > 0.99), LOD/LOQ (≤10 ng/mL), and recovery rates (85–115%) per ICH guidelines .
Advanced Research Questions
Q. Q4. How do reaction conditions influence the regioselectivity of this compound in cross-coupling reactions (e.g., photoredox catalysis)?
Methodological Answer:
- Mechanistic Study: Use DFT calculations (B3LYP/6-31G*) to model transition states and identify electronic effects of the acetamido group.
- Experimental Validation: Compare yields under varying conditions (e.g., light intensity, catalyst loading). For example, Ir(ppy)₃ photocatalysts promote C–H functionalization at the β-position, confirmed by NOESY NMR .
Q. Q5. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations) for this compound derivatives?
Methodological Answer:
- Multi-Technique Validation: Combine 2D NMR (HSQC, HMBC) with X-ray crystallography to confirm molecular conformation.
- Dynamic Effects: Perform variable-temperature NMR to assess rotational barriers (e.g., amide bond rotation).
- Statistical Analysis: Apply principal component analysis (PCA) to distinguish experimental noise from structural anomalies .
Q. Q6. How can computational modeling predict the metabolic pathways of this compound in mammalian systems?
Methodological Answer:
- In Silico Tools: Use software like Schrödinger’s BioLuminate to simulate cytochrome P450 interactions. Focus on acetamido group oxidation and ester hydrolysis.
- Validation: Compare predictions with in vitro hepatocyte assays (LC-MS/MS metabolite profiling). Adjust models using Bayesian inference for improved accuracy .
Q. Q7. What experimental designs minimize batch-to-batch variability in scaled-up synthesis of this compound?
Methodological Answer:
- Process Optimization: Implement Design of Experiments (DoE) to test factors (e.g., temperature, catalyst concentration).
- In-Line Monitoring: Use PAT tools (e.g., ReactIR for real-time reaction tracking).
- Quality Control: Apply QbD principles, defining critical quality attributes (CQAs) like enantiomeric purity and residual solvents .
Q. Q8. How do solvent polarity and temperature affect the crystallization behavior of this compound?
Methodological Answer:
- Screening: Use a Crystal16® instrument to test solvents (e.g., ethanol, acetonitrile) across temperatures (5–50°C).
- Thermodynamic Analysis: Generate solubility curves using the van’t Hoff equation.
- Morphology: Characterize crystals via SEM and PXRD to correlate solvent polarity with polymorph formation .
Q. Data Interpretation and Reproducibility
Q. Q9. How should researchers address discrepancies in reported bioactivity data for this compound analogs?
Methodological Answer:
- Meta-Analysis: Aggregate data from peer-reviewed studies, applying Cochrane criteria to exclude low-quality datasets.
- Reproducibility Tests: Replicate key assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C).
- Bias Mitigation: Use blinded data analysis and report effect sizes with 95% confidence intervals .
Q. Q10. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
Properties
IUPAC Name |
methyl 2-acetamidopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGVVDYNRHNTCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949461 | |
Record name | N-(1-Methoxy-1-oxopropan-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26629-33-4 | |
Record name | N-(1-Methoxy-1-oxopropan-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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